Repotrectinib is a next-generation, low-molecular-weight, macrocyclic TKI rationally designed for potent and selective inhibition of ROS1, TRKA-C, and ALK kinases. [] Its development stemmed from the need to address acquired resistance to earlier-generation TKIs, particularly those targeting ROS1, NTRK1-3, and ALK rearrangements. [] Repotrectinib demonstrates effectiveness against various solvent-front substitutions, a major mechanism of acquired resistance, both in vitro and in vivo. []
Repotrectinib exhibits notable antitumor activity in NSCLC, particularly in cases with ROS1 rearrangements. [, , , , , , ] It has shown potent inhibitory effects on both wild-type and mutated forms of ROS1, including the challenging solvent-front mutations like ROS1 G2032R. [, , ] Studies show significant tumor regression in ROS1-positive NSCLC models, even in those resistant to earlier TKIs. [, , ] Notably, Repotrectinib demonstrates efficacy against ROS1 G2032R, conferring prolonged tumor regression and delayed recurrence compared to other TKIs. []
Repotrectinib demonstrates a strong ability to penetrate the blood-brain barrier, resulting in significant antitumor activity in the CNS. [] This is particularly relevant for ROS1-positive NSCLC, as brain metastases are frequently observed in this patient population. [, ] Studies highlight its efficient CNS penetration and promising intracranial responses in preclinical models. [, , ]
Repotrectinib is highly effective against various TRK fusion-positive cancers. [, , , , , , , , , , ] It effectively inhibits wild-type TRKA/B/C fusions and demonstrates notable potency against a broad spectrum of TRK resistance mutations, including solvent front, gatekeeper, and compound mutations. [, , ] Its effectiveness in overcoming resistance mutations makes it a promising candidate for second-line or later-line treatment strategies. [, , ] Research demonstrates tumor regression in xenograft models with various TRK mutations. []
Repotrectinib has shown potential in treating Neuroblastoma, exhibiting significant antitumor activity in preclinical models regardless of ALK mutational status. [] Notably, it has shown notable activity in ALK mutant and ALK wild-type neuroblastoma, suggesting a broader application in this cancer type. [] Its activity against multiple targets implicated in neuroblastoma pathogenesis, including ALK, TRK, JAK2/STAT, and Src/FAK, makes it a promising candidate for further investigation. []
Given its promising preclinical and early clinical data, further investigation of Repotrectinib is warranted. This includes phase II and III clinical trials to assess its efficacy and safety in a larger patient population. [, , ] Focusing on various ROS1, NTRK, and ALK rearrangement-driven cancers will provide a comprehensive understanding of its clinical utility.
Investigating the synergy of Repotrectinib with other targeted therapies or chemotherapies is crucial for enhancing its efficacy and potentially mitigating resistance development. [, , ] This includes exploring combination regimens in various cancer types and tailoring personalized approaches based on individual tumor profiles.
Further research is needed to optimize Repotrectinib's CNS penetration, particularly for treating brain metastases. [, ] Developing strategies to further enhance its ability to cross the blood-brain barrier could significantly impact its efficacy in treating CNS disease.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7